Cas no 773888-45-2 (Biotin alkyne)

Biotin alkyne is a versatile biochemical reagent that combines the high-affinity binding of biotin with the click chemistry functionality of an alkyne group. This compound is particularly useful for bioconjugation applications, enabling efficient labeling of biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The biotin moiety allows for subsequent detection or purification using streptavidin-based systems, while the alkyne group facilitates site-specific modifications. Its stability and selectivity make it suitable for proteomics, nucleic acid labeling, and cell surface engineering. Biotin alkyne is valued for its compatibility with diverse experimental workflows and its ability to streamline complex biomolecular tagging processes.
Biotin alkyne structure
Biotin alkyne structure
Product name:Biotin alkyne
CAS No:773888-45-2
MF:C13H19N3O2S
Molecular Weight:281.374
MDL:MFCD28385487
CID:4534727
PubChem ID:89434015

Biotin alkyne 化学的及び物理的性質

名前と識別子

    • 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-2-propyn-1-yl-, (3aS,4S,6aR)-
    • Biotin alkyne
    • 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide
    • 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-2-oxo-N-2-propynyl-, (3aS,4S,6aR)-
    • 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide
    • DA-51131
    • 773888-45-2
    • AKOS026745669
    • Biotin-Propargylamide
    • F74333
    • JJXUHRONZVELPY-NHCYSSNCSA-N
    • BP-22576
    • EX-A7847Y
    • SCHEMBL14770853
    • HY-138749
    • BS-50291
    • 5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(prop-2-yn-1-yl)pentanamide
    • MFCD28385487
    • CS-0167789
    • N-Propargylbiotinamide
    • MDL: MFCD28385487
    • インチ: InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
    • InChIKey: JJXUHRONZVELPY-NHCYSSNCSA-N
    • SMILES: O=C(NCC#C)CCCC[C@@H]1SC[C@]([C@]1([H])N2)([H])NC2=O

計算された属性

  • 精确分子量: 281.11979803g/mol
  • 同位素质量: 281.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 404
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 95.5Ų

Biotin alkyne Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22576-10mg
Biotin alkyne
773888-45-2 96%
10mg
1211.0CNY 2021-07-14
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCP-15-25mg
Biotin alkyne
773888-45-2 95.00%
25mg
¥1000.0 2021-09-26
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCP-15-100mg
Biotin alkyne
773888-45-2 95.00%
100mg
¥1600.0 2021-09-26
XI AN KANG FU NUO Biotechnology Co., Ltd.
BBBE-1-100mg
Biotin alkyne
773888-45-2 95.00%
100mg
¥1600.0 2021-09-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S937204-1g
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide
773888-45-2 95%
1g
¥1,027.80 2022-09-28
Ambeed
A797430-1g
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide
773888-45-2 95%
1g
$152.0 2025-02-24
TRC
B390385-2mg
Biotin Alkyne
773888-45-2
2mg
$ 65.00 2022-06-07
eNovation Chemicals LLC
Y1003698-1g
5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide
773888-45-2 95%
1g
$1000 2024-07-24
Ambeed
A797430-250mg
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide
773888-45-2 95%
250mg
$41.0 2025-02-24
Chemenu
CM295604-1g
Biotin alkyne
773888-45-2 95%
1g
$*** 2023-05-29

Biotin alkyne 関連文献

Biotin alkyneに関する追加情報

Comprehensive Guide to Biotin Alkyne (CAS No. 773888-45-2): Applications, Mechanisms, and Innovations

Biotin Alkyne (CAS No. 773888-45-2) is a specialized biochemical reagent widely utilized in click chemistry, proteomics research, and bioconjugation techniques. This compound combines the high-affinity binding properties of biotin with the versatile reactivity of an alkyne group, making it indispensable for labeling and detecting biomolecules. Its unique structure enables efficient azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in modern bioorthogonal chemistry.

In recent years, the demand for Biotin Alkyne has surged due to its role in drug discovery and diagnostic assay development. Researchers leverage its ability to tag proteins, nucleic acids, and glycans with biotinylation, facilitating pull-down assays and mass spectrometry analysis. The compound’s compatibility with streptavidin-biotin technology further enhances its utility in high-throughput screening (HTS) and single-molecule imaging.

One of the most searched questions about Biotin Alkyne revolves around its stability and storage conditions. Studies confirm that the compound remains stable at -20°C under anhydrous conditions, though prolonged exposure to light or moisture should be avoided. Another trending topic is its application in CRISPR-Cas9 genome editing workflows, where Biotin Alkyne is used to label guide RNAs for precise tracking and enrichment.

From an industrial perspective, Biotin Alkyne is gaining traction in antibody-drug conjugate (ADC) development. Its site-specific conjugation capability minimizes off-target effects, addressing a key challenge in targeted cancer therapies. Recent publications highlight its use in PET imaging probes, where the alkyne moiety enables rapid radiolabeling with fluorine-18 or copper-64 isotopes.

For researchers exploring cell surface engineering, Biotin Alkyne offers unparalleled advantages. Its small molecular weight (compared to fluorescent proteins) reduces steric hindrance, while the biotin-streptavidin interaction (Kd ≈ 10^-15 M) ensures ultra-sensitive detection. This has led to innovative applications in live-cell imaging and neuroscience research, particularly in mapping synaptic protein networks.

The synthesis of Biotin Alkyne involves protecting group strategies to prevent unwanted reactions at the ureido ring of biotin. Advanced purification techniques like HPLC guarantee >95% purity, a critical parameter for reproducible experimental results. Quality control typically includes NMR and HRMS validation to confirm the alkyne functionality and absence of degradation products.

Emerging trends show increased integration of Biotin Alkyne with nanotechnology. Gold nanoparticles functionalized with this reagent enable plasmonic biosensing, while its combination with quantum dots creates multiplexed detection platforms. These innovations align with the growing focus on precision medicine and point-of-care diagnostics.

Environmental considerations are also shaping Biotin Alkyne applications. Recent studies demonstrate its use in enzyme immobilization for sustainable biocatalysis, reducing organic solvent waste in pharmaceutical synthesis. The compound’s biodegradability profile makes it preferable over traditional crosslinkers in green chemistry initiatives.

For those comparing Biotin Alkyne to alternatives like Biotin Azide, key differences lie in reaction kinetics and orthogonal labeling potential. While azide derivatives require copper catalysts, Biotin Alkyne can participate in strain-promoted (SPAAC) reactions for copper-free applications—a critical feature for in vivo studies where copper toxicity is a concern.

The future of Biotin Alkyne research points toward automated synthesis platforms and AI-driven probe design. Machine learning models now predict optimal alkyne positioning for maximal labeling efficiency, reducing experimental optimization time. Such advancements position CAS No. 773888-45-2 as a enduring tool in the chemical biology toolkit.

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